molecular formula C15H30O8 B1617558 [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate CAS No. 67762-52-1

[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate

Cat. No.: B1617558
CAS No.: 67762-52-1
M. Wt: 338.39 g/mol
InChI Key: ITJIINAVMOBHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate is an organic compound with a complex structure featuring multiple hydroxyl groups and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate typically involves the esterification of pentanoic acid with a polyhydroxy alcohol derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding with biological molecules, facilitating its incorporation into metabolic pathways. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-Hydroxy-2-(hydroxymethyl)-2-(hydroxymethyl)propyl] pentanoate
  • [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)butyl] pentanoate

Uniqueness

The unique structure of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate, with multiple hydroxyl groups and a pentanoate ester, provides distinct chemical properties that differentiate it from similar compounds. These properties include enhanced solubility in water and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.

Properties

CAS No.

67762-52-1

Molecular Formula

C15H30O8

Molecular Weight

338.39 g/mol

IUPAC Name

[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate

InChI

InChI=1S/C15H30O8/c1-2-3-4-13(21)23-12-15(8-19,9-20)11-22-10-14(5-16,6-17)7-18/h16-20H,2-12H2,1H3

InChI Key

ITJIINAVMOBHSF-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO

Canonical SMILES

CCCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO

Key on ui other cas no.

67762-52-1

physical_description

Liquid;  OtherSolid

Pictograms

Irritant

Origin of Product

United States

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